molecular formula C8H12O5 B1587230 diethyl (2R,3R)-oxirane-2,3-dicarboxylate CAS No. 74243-85-9

diethyl (2R,3R)-oxirane-2,3-dicarboxylate

Cat. No.: B1587230
CAS No.: 74243-85-9
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-PHDIDXHHSA-N
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Description

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is an organic compound with the molecular formula C8H12O5. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diethyl ester of oxirane-2,3-dicarboxylic acid and is known for its applications in organic synthesis and as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate can be synthesized through several methods. One common route involves the transformation of diethyl L-tartrate to diethyl (2R,3R)-2,3-epoxysuccinate. The process includes the following steps :

    Bromination: Diethyl L-tartrate is treated with hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.

    Epoxidation: The bromo compound is then subjected to nucleophilic substitution with a base to form diethyl (2R,3R)-2,3-epoxysuccinate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.

    Basic Conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.

Major Products

    Diols: The primary products of epoxide ring-opening reactions are vicinal diols.

    Substituted Esters: Depending on the nucleophile used, various substituted esters can be formed.

Mechanism of Action

The mechanism of action of diethyl (2R,3R)-oxirane-2,3-dicarboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and other biomolecules, facilitating its use in biochemical applications .

Comparison with Similar Compounds

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chiral epoxide structure, which imparts distinct reactivity and makes it valuable in asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369960
Record name Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74243-85-9
Record name Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-Diethyl-2,3-epoxy succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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